molecular formula C19H23BrN2OS B2998371 3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1039433-68-5

3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No. B2998371
M. Wt: 407.37
InChI Key: GAZFRIWEAZIPOY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic ring, introduction of the thiophene and tolyl groups, and finally the formation of the salt with bromide. The exact methods would depend on the specific reactions involved, which could include electrophilic addition , electrolysis , and others.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel compounds structurally related to the chemical have been synthesized to explore their antimicrobial activities. For instance, 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives showed promising activity against various pathogens including Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). These findings highlight the potential of such compounds in developing new antimicrobial agents.
  • Research on the synthesis of related compounds has also focused on cross-coupling reactions facilitated by Palladium/Imidazolium chloride systems, demonstrating the chemical versatility and potential for generating various derivatives for further biological evaluation (Lee & Nolan, 2000).

Biological Activities

  • Studies on similar compounds have shown significant biological activities. For example, Ru(III) complexes exhibited catalytic activities and DNA binding properties, suggesting potential applications in biochemistry and molecular biology (El-Sonbati et al., 2015).
  • Another study focused on azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines, exploring their synthesis and potential as quaternary azolium salts. This research contributes to the development of new heterocyclic compounds with possible pharmacological applications (Potikha et al., 2011).

Antioxidant and Anticancer Properties

  • Functionalized sulfur-containing heterocyclic analogs have been investigated for their selectivity towards laryngeal cancer cells, demonstrating the importance of hydroxyl groups in anticancer activity. Such compounds can enhance the antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-(3-methylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2OS.BrH/c1-15-7-5-8-16(13-15)20-14-19(22,17-9-6-12-23-17)21-11-4-2-3-10-18(20)21;/h5-9,12-13,22H,2-4,10-11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZFRIWEAZIPOY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

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